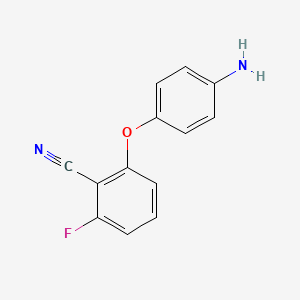
2-(4-アミノフェノキシ)-6-フルオロベンゾニトリル
説明
2-(4-Aminophenoxy)-6-fluorobenzonitrile is a useful research compound. Its molecular formula is C13H9FN2O and its molecular weight is 228.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Aminophenoxy)-6-fluorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Aminophenoxy)-6-fluorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
製薬業界
この化合物は、その化学的性質により製薬業界で使用されています。 水には非常にわずかに溶け、アセトンやDMSOなどの有機溶媒には溶けます 。この溶解性プロファイルは、薬物の体内へのバイオアベイラビリティと送達に影響を与えるため、薬物製剤にとって重要です。
ポリマー合成
「2-(4-アミノフェノキシ)-6-フルオロベンゾニトリル」は、高性能ポリマーの合成のためのモノマーとなりえます。 この化合物から得られるポリマーは、熱安定性と機械的強度が向上し、航空宇宙や電子機器用途に適しています .
作用機序
Target of Action
Similar compounds have been shown to have antimicrobial activity and antitumor activity , suggesting potential targets could be microbial cells or tumor cells.
Mode of Action
Related compounds have been shown to interact with their targets through membrane perturbation and intracellular interactions . This could potentially lead to disruption of essential cellular processes, resulting in the inhibition of microbial growth or tumor cell proliferation.
Biochemical Pathways
Based on the potential targets, it can be inferred that the compound may interfere with essential biochemical pathways in microbial cells or tumor cells, leading to their inhibition or death .
Pharmacokinetics
Similar compounds have shown nonlinear oral pharmacokinetics in humans . This suggests that the compound’s bioavailability could be influenced by factors such as dose, rate of absorption, and extent of absorption.
Result of Action
Based on the potential targets and mode of action, it can be inferred that the compound may lead to disruption of essential cellular processes in microbial cells or tumor cells, resulting in their inhibition or death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Aminophenoxy)-6-fluorobenzonitrile. For instance, the presence of other compounds, pH, temperature, and other environmental conditions could potentially affect the compound’s stability and its interaction with its targets .
特性
IUPAC Name |
2-(4-aminophenoxy)-6-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O/c14-12-2-1-3-13(11(12)8-15)17-10-6-4-9(16)5-7-10/h1-7H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIYONKOBSTSQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(R)-methyl 1-isopropyl-7-(methylsulfonyl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1518202.png)

![(1S,1aS,6bR)-ethyl 5-((7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-4-yl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B1518208.png)
![N-([1,1'-Biphenyl]-4-yl)-9-phenyl-9H-carbazol-2-amine](/img/structure/B1518211.png)


![(R)-methyl 1-isopropyl-7-(methylsulfonyl)-2-(4-(trifluoromethyl)pyrimidin-2-yl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1518225.png)

![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-([1,1'-biphenyl]-3-yl)carbazole](/img/structure/B1518236.png)
![N-[3-(Dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonamide](/img/structure/B1518241.png)

![N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B1518248.png)
